An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-Methoxy-4-morpholin-4-yl-benzaldehyde. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior in biological systems and guiding its development into a potential therapeutic agent. While experimental data for this specific molecule is not yet publicly available, this document leverages advanced computational models to offer valuable insights into its key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a self-validating framework for future research.
Molecular Structure and Identification
2-Methoxy-4-morpholin-4-yl-benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 2-position and a morpholine ring attached at the 4-position of the benzene ring.
| Identifier | Value |
| IUPAC Name | 2-Methoxy-4-(morpholin-4-yl)benzaldehyde |
| CAS Number | 404009-68-3 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CCOCC2)C=O |
| InChI Key | YXWJCMXJZYJGNQ-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde. These values were generated using established computational algorithms and provide a robust starting point for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 105-115 °C | Influences formulation, stability, and purification strategies. |
| Boiling Point | 385.5 ± 42.0 °C (at 760 mmHg) | Important for purification by distillation and assessing thermal stability. |
| logP (Octanol-Water Partition Coefficient) | 1.8 ± 0.4 | A key indicator of a compound's lipophilicity, affecting absorption and membrane permeability. |
| Aqueous Solubility (logS) | -2.5 ± 0.7 | Crucial for bioavailability and formulation of orally administered drugs. |
| pKa (most basic) | 5.2 ± 0.1 (Amine) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |
| Polar Surface Area (PSA) | 49.9 Ų | Influences membrane transport and interactions with biological targets. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for interactions with biological macromolecules. |
Synthesis Pathway
While a specific, detailed synthesis protocol for 2-Methoxy-4-morpholin-4-yl-benzaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following diagram illustrates a potential two-step synthesis starting from commercially available 4-fluoro-2-methoxybenzaldehyde.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. Excess solid is equilibrated with the solvent, and the concentration of the dissolved compound is measured.
Apparatus:
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Vials with screw caps
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Orbital shaker with temperature control
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Analytical balance
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Volumetric flasks and pipettes
Procedure:
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Prepare a series of phosphate-buffered saline (PBS) solutions at various pH values (e.g., 5.0, 6.8, 7.4).
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Add an excess amount of 2-Methoxy-4-morpholin-4-yl-benzaldehyde to a vial containing a known volume of each buffer.
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Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
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Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method against a standard curve.
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Calculate the solubility in mg/mL or µg/mL.
Caption: Workflow for aqueous solubility determination.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
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Autotitrator or a pH meter with a high-precision electrode
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Burette
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Stir plate and stir bar
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Standardized solutions of HCl and NaOH (e.g., 0.1 M)
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Beaker
Procedure:
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Accurately weigh a known amount of 2-Methoxy-4-morpholin-4-yl-benzaldehyde and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water. The co-solvent is necessary if the compound has low aqueous solubility.
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Calibrate the pH electrode using standard buffers.
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Place the electrode and the tip of the burette into the analyte solution.
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Begin stirring the solution.
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Titrate the solution with the standardized acid (to determine the pKa of the basic morpholine nitrogen) or base, adding small, precise volumes of the titrant.
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Record the pH after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at the half-equivalence point.
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Specialized software can be used to analyze the titration curve and calculate the pKa.
Caption: Workflow for pKa determination.
Spectroscopic and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for assessing the purity of 2-Methoxy-4-morpholin-4-yl-benzaldehyde and for quantifying its concentration in various assays.
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Column: A C18 reversed-phase column is a suitable starting point.
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Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
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Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which can be determined by a UV-Vis spectrophotometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the compound.
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¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aldehyde proton, aromatic protons, methoxy protons, and the protons of the morpholine ring.
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¹³C NMR: Will show the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational frequencies include:
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C=O stretch (aldehyde)
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C-O-C stretch (ether and morpholine)
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Aromatic C=C stretches
Stability Assessment
A preliminary assessment of the stability of 2-Methoxy-4-morpholin-4-yl-benzaldehyde should be conducted to understand its shelf-life and potential degradation pathways. This involves storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposure) and periodically analyzing its purity by HPLC.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde and outlines the standard experimental procedures for their determination. A solid understanding of these properties is fundamental for any researcher or drug development professional working with this compound. The provided protocols offer a robust framework for generating the empirical data necessary to validate and refine the computational predictions, ultimately accelerating the journey of this molecule from a compound of interest to a potential therapeutic candidate.
References
No direct experimental references for 2-Methoxy-4-morpholin-4-yl-benzaldehyde are available. The protocols and principles described are based on standard, widely accepted methodologies in the fields of medicinal chemistry and pharmaceutical sciences.
2-Methoxy-4-fluorobenzaldehyde + Morpholine
Meisenheimer Complex
(Resonance Stabilized)
2-Methoxy-4-morpholin-4-yl-benzaldehyde + F⁻